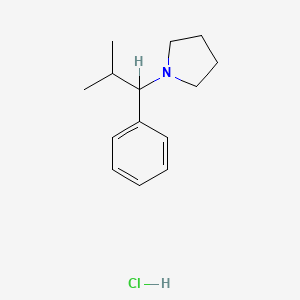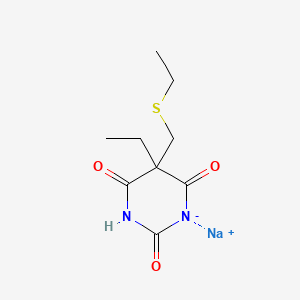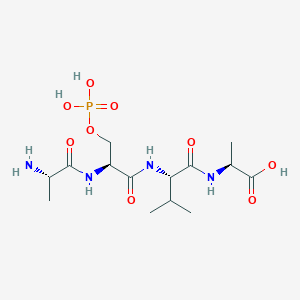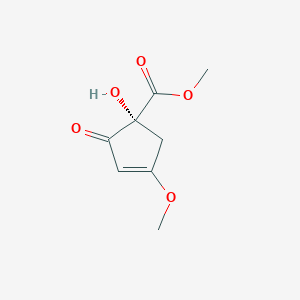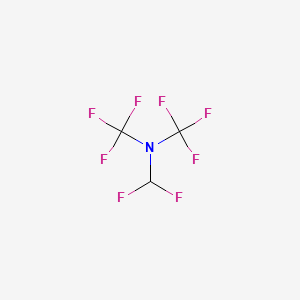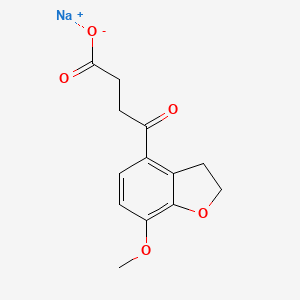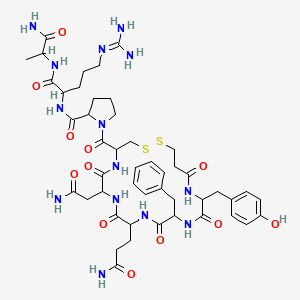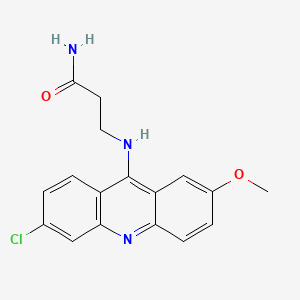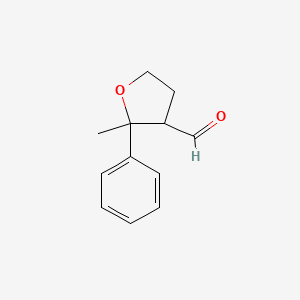![molecular formula C24H25NO B14442153 (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone CAS No. 73060-15-8](/img/structure/B14442153.png)
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is a complex organic compound with a molecular formula of C24H27NO It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a propyl chain, and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired methanone compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Shares the methanone group but lacks the dimethylamino and propyl groups.
4-(Dimethylamino)benzophenone: Similar structure but without the propyl chain.
Uniqueness
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
73060-15-8 |
|---|---|
Formule moléculaire |
C24H25NO |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
[4-[3-[4-(dimethylamino)phenyl]propyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H25NO/c1-25(2)23-17-13-20(14-18-23)8-6-7-19-11-15-22(16-12-19)24(26)21-9-4-3-5-10-21/h3-5,9-18H,6-8H2,1-2H3 |
Clé InChI |
RKNNBTSGLVJIOI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





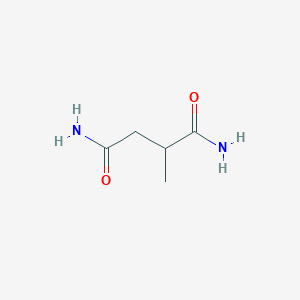
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
